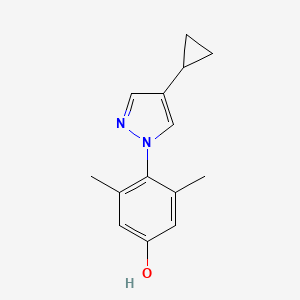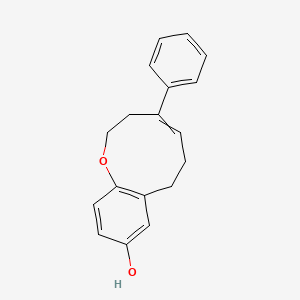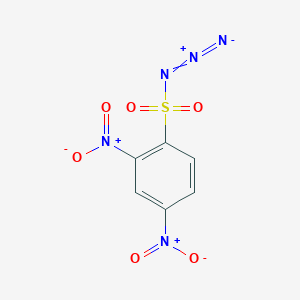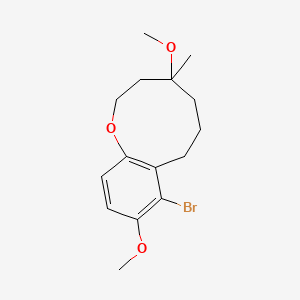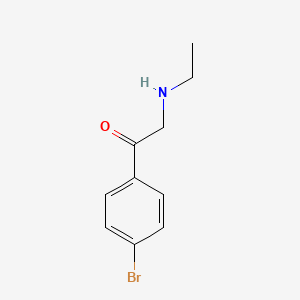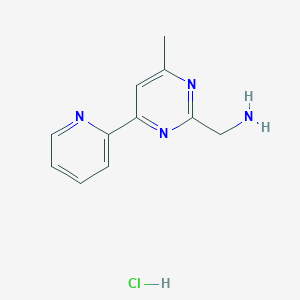![molecular formula C19H22N6O B12635679 Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, known for their potential therapeutic applications, particularly in antimicrobial and anticancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives typically involves the condensation of appropriate pyridine and piperazine derivatives under controlled conditions. One optimized method includes using dimethylformamide (DMF) as a solvent and iodine (I₂) as a catalyst. The reaction is often accelerated using microwave irradiation, significantly reducing the reaction time compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反应分析
Types of Reactions
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrido[2,3-d]pyrimidin-4(1H)-one derivatives .
科学研究应用
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to their versatile chemical properties.
作用机制
The mechanism of action of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as inhibitors of CDKs, which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells . Other derivatives may target bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with similar structural features and biological activities.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidines: Known for their CDK4/6 inhibitory activity and potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidines: Studied for their role as CDK2 inhibitors and anticancer properties.
Uniqueness
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives are unique due to their specific structural configuration, which allows for diverse functionalization and a broad spectrum of biological activities. Their ability to act as CDK inhibitors and antimicrobial agents highlights their versatility and potential in various fields of research and industry .
属性
分子式 |
C19H22N6O |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
1-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N6O/c1-2-9-25-14-21-19(26)15-6-7-17(22-18(15)25)24-12-10-23(11-13-24)16-5-3-4-8-20-16/h3-8,14H,2,9-13H2,1H3 |
InChI 键 |
CLJOKOBWRSBHPB-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=NC(=O)C2=C1N=C(C=C2)N3CCN(CC3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


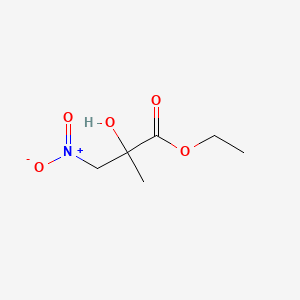
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)

![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
